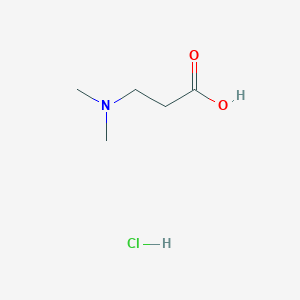

3-(Dimethylamino)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-(dimethylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-6(2)4-3-5(7)8;/h3-4H2,1-2H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNKXYWGZCNBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468970 | |

| Record name | 3-(Dimethylamino)propionic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14788-12-6 | |

| Record name | 3-(Dimethylamino)propionic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Dimethylamino)propanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)propanoic acid hydrochloride, a key building block in organic synthesis, plays a significant role in the development of novel pharmaceuticals and other specialty chemicals. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, supported by tabulated data and detailed experimental protocols.

Core Physical Properties

The fundamental physical properties of this compound have been determined and are summarized below. These properties are crucial for predicting its behavior in various chemical and physical processes.

General and Molecular Properties

A summary of the key identifiers and molecular properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | N,N-Dimethyl-β-alanine hydrochloride, β-(Dimethylamino)propanoic acid hydrochloride | [3] |

| CAS Number | 14788-12-6 | [1] |

| Molecular Formula | C₅H₁₂ClNO₂ | [2] |

| Molecular Weight | 153.61 g/mol | [3] |

| Appearance | White to almost white powder or crystalline solid | [3] |

Physicochemical Properties

The physicochemical properties of this compound are detailed in Table 2. These parameters are essential for designing experimental conditions and for understanding the compound's stability and reactivity.

| Property | Value | Reference |

| Melting Point | 186-192 °C | [1] |

| Boiling Point | 192.6 °C at 760 mmHg | [1] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [1] |

| Purity | Typically available in purities of 97% to >98% | [3] |

| Storage | Store at room temperature in an inert atmosphere. The compound is hygroscopic. | [3][4] |

Note on Boiling Point: The reported boiling point is very close to the melting point, which may suggest that the substance decomposes upon boiling at atmospheric pressure. Further investigation under reduced pressure would be necessary to determine an accurate boiling point without decomposition.

Experimental Protocols

To ensure reproducibility and accuracy in the determination of physical properties, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.

Melting Point Determination

The melting point of this compound is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is raised at a rate of 10-20 °C/min for a preliminary determination.

-

Once the approximate melting point is known, a fresh sample is heated to about 15-20 °C below this temperature.

-

The heating rate is then slowed to 1-2 °C/min to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is recorded as the end of the range.

-

Solubility Assessment

Determining the solubility of this compound in various solvents is crucial for its use in reactions and formulations.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, DMSO, dichloromethane) are selected for testing.

-

Procedure:

-

To a known volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature (e.g., 25 °C), small, accurately weighed portions of this compound are added incrementally.

-

After each addition, the mixture is vigorously agitated (e.g., using a vortex mixer) and visually inspected for complete dissolution.

-

The addition of the solute continues until a saturated solution is formed, indicated by the presence of undissolved solid that persists after prolonged agitation.

-

The total mass of the dissolved solid is recorded to determine the solubility, often expressed in g/100 mL or mg/mL.

-

Purity Determination by Titration

The purity of this compound can be quantitatively determined by methods such as non-aqueous titration or argentometric titration.[3]

Methodology (Non-Aqueous Titration):

-

Sample Preparation: An accurately weighed amount of this compound is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid.

-

Titration:

-

A standardized solution of a non-aqueous titrant, such as perchloric acid in acetic acid, is used.

-

A potentiometric endpoint detection system or a suitable indicator (e.g., crystal violet) is employed.

-

The sample solution is titrated with the standardized perchloric acid solution until the endpoint is reached.

-

-

Calculation: The purity of the sample is calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical flow and relationship between some of the key physical characteristics of this compound.

Caption: Interrelation of key physical properties of this compound.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of this compound, tailored for professionals in research and drug development. The tabulated data offers a quick reference, while the experimental protocols provide a basis for accurate and reproducible characterization. A thorough understanding of these properties is fundamental to the successful application of this versatile compound in the synthesis of innovative molecules. Further research to obtain and publish detailed spectroscopic data (NMR, IR, Mass Spectrometry) would be a valuable addition to the scientific literature.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C5H12ClNO2 | CID 11586327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Dimethylamino)propionic Acid Hydrochloride | 14788-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3-(Dimethylamino)propionic Acid Hydrochloride | 14788-12-6 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to N,N-Dimethyl-β-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

N,N-Dimethyl-β-alanine Hydrochloride is a derivative of the naturally occurring amino acid β-alanine. Its chemical structure consists of a propanoic acid backbone with a dimethylated amino group at the β-position. The compound is typically available as a hydrochloride salt to improve its stability and solubility in aqueous solutions.

Chemical Structure:

Table 1: Physicochemical Properties of N,N-Dimethyl-β-alanine Hydrochloride and Related Compounds

| Property | N,N-Dimethyl-β-alanine Hydrochloride | N,N-Dimethyl-β-alanine (Free Base) | β-Alanine |

| CAS Number | 14788-12-6 | 6300-04-5 | 107-95-9 |

| Molecular Formula | C5H12ClNO2 | C5H11NO2 | C3H7NO2 |

| Molecular Weight | 153.61 g/mol | 117.15 g/mol | 89.09 g/mol |

| Appearance | White to off-white solid | Not specified | White crystalline powder |

| Melting Point | Not specified | Not specified | ~200 °C (decomposes) |

| Boiling Point | Not specified | Not specified | Not specified |

| Solubility | Expected to be soluble in water | Not specified | Soluble in water |

| SMILES | Cl.CN(C)CCC(O)=O | CN(C)CCC(=O)O | NCCC(=O)O |

| InChI Key | JTNKXYWGZCNBCH-UHFFFAOYSA-N | JMOXSQYGVIXBBZ-UHFFFAOYSA-N | UCMIRNVEIXFBKS-UHFFFAOYSA-N |

Synthesis

A plausible and commonly employed method for the synthesis of N,N-dimethylated amines from primary amines is the Eschweiler-Clarke reaction . This reductive amination procedure utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. The reaction is known for its efficiency and for preventing the formation of quaternary ammonium salts.

Proposed Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction

Objective: To synthesize N,N-Dimethyl-β-alanine Hydrochloride from β-alanine.

Materials:

-

β-Alanine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Hydrochloric acid (concentrated)

-

Diethyl ether or other suitable organic solvent for washing

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Rotary evaporator

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve β-alanine (1.0 equivalent) in formic acid (excess, e.g., 5-10 equivalents).

-

Addition of Formaldehyde: To the stirred solution, slowly add an excess of aqueous formaldehyde solution (e.g., 5-10 equivalents).

-

Reaction: Heat the mixture to reflux (typically around 100-110 °C) and maintain the reflux for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical methods.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add concentrated hydrochloric acid to the reaction mixture to neutralize any remaining formic acid and to form the hydrochloride salt of the product.

-

Remove the volatile components (water, excess formic acid, and formaldehyde) under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

-

Wash the purified crystals with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities.

-

Dry the final product, N,N-Dimethyl-β-alanine Hydrochloride, under vacuum.

-

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired yield and purity.

Synthesis Workflow Diagram

Caption: A general workflow for the synthesis of N,N-Dimethyl-β-alanine Hydrochloride.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for N,N-Dimethyl-β-alanine Hydrochloride

| Technique | Predicted Data |

| ¹H NMR | - A singlet corresponding to the six protons of the two N-methyl groups.- Two triplets corresponding to the two methylene (-CH2-) groups of the ethyl backbone.- A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - A resonance for the two equivalent N-methyl carbons.- Resonances for the two methylene carbons.- A resonance for the carbonyl carbon of the carboxylic acid. |

| FT-IR | - A broad absorption band for the O-H stretch of the carboxylic acid.- C-H stretching vibrations for the methyl and methylene groups.- A strong absorption for the C=O stretch of the carboxylic acid.- C-N stretching vibrations. |

| Mass Spectrometry | - The molecular ion peak [M]+ for the free base (C5H11NO2) at m/z 117.15.- Fragmentation patterns corresponding to the loss of the carboxyl group and other characteristic fragments. |

Biological Activity and Potential Signaling Pathways

The specific biological activity of N,N-Dimethyl-β-alanine has not been extensively studied. However, insights can be drawn from its structural relationship to β-alanine and other methylated amino acids.

Relationship to β-Alanine and Carnosine Synthesis

β-Alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in muscle and brain tissue. Carnosine has several important physiological roles, including intracellular pH buffering, antioxidant activity, and regulation of calcium sensitivity in muscle fibers. It is plausible that N,N-Dimethyl-β-alanine could influence carnosine metabolism, either by competing with β-alanine for transport or enzymatic processes or by being a substrate for other metabolic pathways.

Potential as a Neuromodulator

Given that β-alanine itself has been suggested to act as a neurotransmitter, it is conceivable that N,N-dimethylation could alter its interaction with neuronal receptors. Further research is needed to investigate the binding affinity and functional activity of N,N-Dimethyl-β-alanine at various receptors in the central nervous system.

Signaling Pathway of Carnosine Synthesis

The synthesis of carnosine from β-alanine and L-histidine is catalyzed by the enzyme carnosine synthetase. This is a key pathway to consider when investigating the biological effects of β-alanine analogs.

Caption: The enzymatic synthesis of carnosine from β-alanine and L-histidine.

Conclusion and Future Directions

N,N-Dimethyl-β-alanine Hydrochloride is a chemical compound with a clear structural relationship to the important biological molecule β-alanine. While its synthesis can be reasonably proposed via the Eschweiler-Clarke reaction, a comprehensive characterization of its physicochemical properties and biological activities is currently lacking in the public domain. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. Further investigation into the synthesis, purification, and characterization of this compound is warranted. Moreover, studies to elucidate its specific biological effects, including its potential interactions with carnosine metabolism and neuronal signaling pathways, could reveal novel therapeutic applications.

An In-depth Technical Guide to 3-(Dimethylamino)propionic acid hydrochloride (CAS: 14788-12-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Dimethylamino)propionic acid hydrochloride, a versatile building block in modern medicinal chemistry and pharmaceutical development.

Chemical and Physical Properties

3-(Dimethylamino)propionic acid hydrochloride, also known as N,N-Dimethyl-β-alanine hydrochloride, is a white to off-white crystalline solid. Its structure, featuring both a tertiary amine and a carboxylic acid, makes it a valuable intermediate for the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 14788-12-6 |

| Molecular Formula | C5H12ClNO2 |

| Molecular Weight | 153.61 g/mol [1] |

| IUPAC Name | 3-(dimethylamino)propanoic acid;hydrochloride[1] |

| Synonyms | N,N-Dimethyl-β-alanine Hydrochloride, β-(Dimethylamino)propanoic acid hydrochloride |

| InChI Key | JTNKXYWGZCNBCH-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCC(=O)O.Cl |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 186-192 °C |

| Boiling Point | 192.6 °C at 760 mmHg |

| Solubility | Soluble in water.[] Slightly soluble in DMSO and Methanol. |

| Appearance | White to almost white powder/crystal |

| pKa | No data available |

| LogP | -0.185 |

Applications in Research and Drug Development

The primary application of 3-(Dimethylamino)propionic acid hydrochloride is as a precursor and building block in the synthesis of biologically active small molecules and active pharmaceutical ingredients (APIs).[1][] Its bifunctional nature allows for its incorporation into a wide array of molecular scaffolds, influencing properties such as:

-

Pharmacokinetics: The dimethylamino group can be used to modulate the basicity and polarity of a molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Pharmacodynamics: Integration of this moiety can alter the binding affinity of a drug candidate to its biological target.[1]

-

Physicochemical Properties: It can be used to enhance the solubility and stability of drug candidates.[1]

While not typically a bioactive molecule itself, it is a key intermediate in the synthesis of various classes of drugs.

Experimental Protocols

As a chemical intermediate, 3-(Dimethylamino)propionic acid hydrochloride is commonly used in reactions involving its carboxylic acid group, such as amide bond formation. The following is a general, representative protocol for the coupling of 3-(Dimethylamino)propionic acid hydrochloride with a primary or secondary amine to form an amide.

Objective: To synthesize an N-substituted-3-(dimethylamino)propanamide.

Materials:

-

3-(Dimethylamino)propionic acid hydrochloride

-

Desired primary or secondary amine (1.0 - 1.2 equivalents)

-

Coupling agent, e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 equivalents)

-

Amine base, e.g., N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

-

Anhydrous aprotic solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M HCl solution

-

Saturated NaHCO3 solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(Dimethylamino)propionic acid hydrochloride (1.0 equivalent) and the desired amine (1.0 - 1.2 equivalents).

-

Dissolve the solids in the chosen anhydrous aprotic solvent (e.g., DCM).

-

Add the amine base (DIPEA, 2.0 - 3.0 equivalents) to the reaction mixture. The base is necessary to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Stir the solution for 10-15 minutes at room temperature.

-

In a separate container, dissolve the coupling agent (EDC, 1.1 - 1.5 equivalents) in the anhydrous aprotic solvent.

-

Slowly add the coupling agent solution to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, dilute the reaction mixture with the organic solvent.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Visualized Experimental Workflow and Synthesis Pathway

Diagram 1: General Amide Synthesis Workflow

Caption: Workflow for a typical amide coupling reaction.

Diagram 2: Synthesis Pathway from Precursors

Caption: A potential synthetic route to the target compound.

Safety and Handling

3-(Dimethylamino)propionic acid hydrochloride is classified as an irritant.

-

Hazard Statements: H319 (Causes serious eye irritation).

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.

-

It should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(Dimethylamino)propionic acid hydrochloride (CAS: 14788-12-6) is a fundamental building block for the synthesis of a wide range of biologically active molecules. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for researchers and scientists in the field of drug discovery and development. Understanding its properties, applications, and safe handling is crucial for its effective utilization in the laboratory.

References

Technical Guide: β-(Dimethylamino)propanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-(Dimethylamino)propanoic acid hydrochloride, also known as N,N-Dimethyl-β-alanine hydrochloride, is a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid functional group and a tertiary amine, makes it a valuable building block for the synthesis of complex, biologically active molecules. The incorporation of the dimethylaminopropanoyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its solubility, metabolic stability, and receptor binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Physicochemical and Structural Data

β-(Dimethylamino)propanoic acid hydrochloride is a white to off-white solid, which is soluble in water and hygroscopic in nature.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 153.61 g/mol | [1][3][4] |

| Molecular Formula | C₅H₁₁NO₂·HCl | [1][3][4] |

| CAS Number | 14788-12-6 | [1][3][4] |

| Melting Point | 186-192 °C | [2][5][6] |

| Boiling Point | 192.6 °C at 760 mmHg | [5][6] |

| Solubility | Soluble in water; Slightly soluble in DMSO, Methanol | [1][5] |

| Appearance | White to almost white powder or crystals | [2] |

| InChI Key | JTNKXYWGZCNBCH-UHFFFAOYSA-N | [4][7] |

| Canonical SMILES | CN(C)CCC(=O)O.Cl | [5][7] |

| Purity | Commercially available in ≥97% and >98% purities | [2][4] |

Role in Pharmaceutical Development

β-(Dimethylamino)propanoic acid and its hydrochloride salt serve as foundational components in the synthesis of novel Active Pharmaceutical Ingredients (APIs). The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, where it often plays a crucial role in interacting with biological targets or improving drug-like properties.

The utility of this compound lies in its bifunctional nature. The carboxylic acid allows for standard amide bond formation with a wide array of primary and secondary amines, while the tertiary amine can serve as a basic center, influencing solubility and potential interactions with acidic residues in protein targets.

Logical Workflow: Role in Drug Discovery

Caption: Workflow illustrating the use of the title compound in drug discovery.

Experimental Protocols

While β-(Dimethylamino)propanoic acid hydrochloride is a versatile building block, its most common application involves the formation of an amide bond. The following is a generalized protocol for an amide coupling reaction using a standard coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

General Protocol: EDC-Mediated Amide Coupling

This protocol describes the coupling of β-(Dimethylamino)propanoic acid with a generic primary amine (R-NH₂).

Materials:

-

β-(Dimethylamino)propanoic acid hydrochloride

-

Target amine (R-NH₂)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

-

Hydroxybenzotriazole (HOBt) or an equivalent additive

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve β-(Dimethylamino)propanoic acid hydrochloride (1.0 eq) in anhydrous DCM.

-

Add DIPEA (approx. 2.5 eq) to neutralize the hydrochloride and deprotonate the carboxylic acid. Stir for 10-15 minutes at room temperature.

-

Add the target amine (R-NH₂) (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product via column chromatography on silica gel to yield the desired N-substituted-3-(dimethylamino)propanamide.

Synthesis Pathway: Amide Formation

Caption: Reaction scheme for a typical amide coupling using the title compound.

Applications in Bioactive Molecule Synthesis

The dimethylamino functional group is a key feature in many pharmaceuticals. For instance, the synthesis of the widely-used analgesic Tramadol involves the creation of a dimethylaminomethyl group on a cyclohexanone ring via a Mannich reaction, using dimethylamine hydrochloride as a reagent.[2][8] This highlights the importance of the dimethylamino moiety in drug design.

Similarly, β-(Dimethylamino)propanoic acid hydrochloride can be used to introduce the C₃H₇N (dimethylaminopropyl) fragment into a larger molecule, a strategy employed in the design of analogues for drugs like the antidepressant Citalopram .[9] By using the amide coupling protocol described above, researchers can systematically attach this side chain to various molecular scaffolds to explore structure-activity relationships (SAR) and optimize for desired biological activity.

Conclusion

β-(Dimethylamino)propanoic acid hydrochloride is a fundamental building block for synthetic and medicinal chemists. Its well-defined physicochemical properties and reactive functional groups allow for its straightforward incorporation into a wide range of molecular architectures. Its utility in generating libraries of novel compounds for biological screening makes it an indispensable tool in the modern drug discovery and development pipeline.

References

- 1. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 2. scielo.org.mx [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]

- 6. US6469213B1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-(Dimethylamino)propanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Dimethylamino)propanoic acid hydrochloride (also known as N,N-Dimethyl-β-alanine hydrochloride), a compound of interest in various research and development applications. This document summarizes known solubility characteristics, presents detailed experimental protocols for solubility determination, and offers visual representations of experimental workflows.

Core Concepts in Solubility

Solubility is a critical physicochemical property that influences the bioavailability, formulation, and efficacy of a chemical compound. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For ionizable compounds such as this compound, solubility can be significantly influenced by the pH of the aqueous medium.

Solubility Profile of this compound

Based on available data, this compound, being a hydrochloride salt of an amine, is a polar, ionic compound. This structure lends itself to higher solubility in polar protic solvents. Below is a summary of its known qualitative solubility in common laboratory solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Citation |

| Water | Soluble / Almost Transparency | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound.[4][5] This protocol is adapted for the determination of this compound solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (purity >99%)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol) of analytical grade

-

Thermostatic shaker bath or incubator with agitation capabilities

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical method (e.g., LC-MS/MS)[6]

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (e.g., 0.22 µm pore size, compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[7][8] The required equilibration time should ideally be determined in preliminary experiments by taking measurements at different time points until the concentration of the dissolved compound remains constant.

-

-

Phase Separation:

-

After the equilibration period, let the vials stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.[8]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Immediately filter the aliquot using a syringe filter to remove any remaining undissolved microparticles.[8]

-

Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Data Analysis:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results, which should be reported as the mean ± standard deviation.[8]

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 3-(Dimethylamino)propionic Acid Hydrochloride | 14788-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 3-(Dimethylamino)propionic Acid Hydrochloride | 14788-12-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. scribd.com [scribd.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. benchchem.com [benchchem.com]

Stability and Storage of N,N-Dimethyl-β-alanine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N,N-Dimethyl-β-alanine Hydrochloride. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide integrates information from structurally related compounds, namely β-alanine and its derivatives, alongside established principles of pharmaceutical stability testing as outlined in regulatory guidelines. The information presented herein is intended to guide researchers in the proper handling, storage, and stability assessment of N,N-Dimethyl-β-alanine Hydrochloride.

Physicochemical Properties

N,N-Dimethyl-β-alanine Hydrochloride is a solid, crystalline compound.[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO₂ | [1] |

| Molecular Weight | 153.61 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | JTNKXYWGZCNBCH-UHFFFAOYSA-N | [1] |

| CAS Number | 14788-12-6 | [2] |

Recommended Storage Conditions

Based on data from related amino acid hydrochlorides, the following storage conditions are recommended to ensure the long-term stability of N,N-Dimethyl-β-alanine Hydrochloride.[1]

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation. |

| Atmosphere | Store in a tightly sealed container. For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen). | To protect from moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation, respectively. |

| Moisture | Protect from moisture. | Amino acid hydrochlorides can be hygroscopic, and moisture can lead to physical changes (clumping) and chemical degradation (hydrolysis). |

| Light | Store protected from light. | Although specific photostability data is unavailable, it is a general good practice to protect all chemicals from light to prevent photochemical degradation. |

Stability Profile

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[3][5] The following table outlines the recommended conditions for forced degradation studies based on ICH guidelines.

| Stress Condition | Recommended Protocol | Potential Degradation |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to elevated temperature (e.g., 60°C) | Hydrolysis of the carboxylic acid group is unlikely, but other acid-catalyzed reactions could occur. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to elevated temperature (e.g., 60°C) | Potential for base-catalyzed reactions. For amides of tertiary amines, the first step of hydrolysis (hydroxide attack) can be rate-determining.[6] |

| Oxidation | 3% - 30% H₂O₂, room temperature | The tertiary amine is susceptible to oxidation to form an N-oxide. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | Studies on β-alanine sodium salt show dimerization at elevated temperatures (125-145°C). Similar pathways could be possible. |

| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV light. | To assess the potential for photodegradation. |

A general workflow for conducting forced degradation studies is illustrated in the diagram below.

Based on the chemical structure, a potential primary degradation pathway under oxidative stress is the formation of the corresponding N-oxide.

Experimental Protocols

General Forced Degradation Protocol

-

Sample Preparation: Prepare stock solutions of N,N-Dimethyl-β-alanine Hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.2 M HCl and keep at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours).

-

Basic: Mix the stock solution with an equal volume of 0.2 M NaOH and keep at 60°C for a specified duration. Neutralize the solution before analysis.

-

Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature for a specified duration.

-

Thermal: Expose the solid compound to dry heat at 80°C for a specified duration.

-

Photolytic: Expose the solid compound and a solution to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method.

Stability-Indicating HPLC Method (Hypothetical)

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable for polar compounds like amino acid derivatives.[7]

-

Column: A HILIC column (e.g., silica-based with a polar bonded phase).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Detection: UV detection at a low wavelength (e.g., 205 nm) or Mass Spectrometry (MS) for universal detection and identification of degradation products.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

The logical relationship for developing a stability-indicating method is shown below.

References

- 1. benchchem.com [benchchem.com]

- 2. β-Alanine, N,N-dimethyl-, hydrochloride (1:1) (1 x 25 g) | Alchimica [shop.alchimica.cz]

- 3. scispace.com [scispace.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 6. uregina.ca [uregina.ca]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Melting Point of 3-(Dimethylamino)propionic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of a Seemingly Simple Metric

In the landscape of pharmaceutical development and chemical synthesis, the melting point stands as a fundamental, yet critically important, physical constant. It is a sentinel of purity and a key determinant of a substance's solid-state properties. For a compound like 3-(Dimethylamino)propionic acid hydrochloride, a versatile building block in the synthesis of active pharmaceutical ingredients (APIs), a precise and accurate understanding of its melting point is not merely an academic exercise.[1][] It is a cornerstone of quality control, process development, and regulatory compliance.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of values. It delves into the causality behind experimental choices, the potential pitfalls in measurement, and the profound implications of this single parameter on the broader drug development lifecycle. We will explore the theoretical underpinnings of melting point determination, provide a robust experimental protocol, and discuss the critical factors that can influence this value, ensuring a holistic and field-proven understanding for the discerning scientific professional.

Physicochemical Profile of 3-(Dimethylamino)propionic Acid Hydrochloride

| Identifier | Value | Source(s) |

| Chemical Name | 3-(Dimethylamino)propionic acid hydrochloride | [1] |

| Synonyms | N,N-Dimethyl-β-alanine hydrochloride | [3] |

| CAS Number | 14788-12-6 | [1] |

| Molecular Formula | C5H12ClNO2 | |

| Molecular Weight | 153.61 g/mol | |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point Range | 186-192 °C | [1] |

The Melting Point of 3-(Dimethylamino)propionic Acid Hydrochloride: A Consensus Range

A review of commercially available high-purity samples of 3-(Dimethylamino)propionic acid hydrochloride reveals a consistent melting point range of 186-192 °C .[1] Some sources may provide a narrower range, such as 186-191 °C. It is crucial to recognize that this is a melting range, not a single, invariant point. For a pure, crystalline substance, the melting range should be narrow, typically 1-2°C.[4] A broader range is often indicative of impurities.[4]

The Science of Melting: More Than Just a Phase Transition

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid lattice to a disordered liquid state. This process requires energy to overcome the intermolecular forces holding the crystal structure together. The strength of these forces, which include ionic interactions, hydrogen bonds, and van der Waals forces, dictates the melting point.

For an ionic compound like 3-(Dimethylamino)propionic acid hydrochloride, the electrostatic forces between the protonated tertiary amine and the chloride ion, as well as hydrogen bonding involving the carboxylic acid group, are significant contributors to its relatively high melting point.

Determinants of Melting Point Integrity: A Self-Validating System

Achieving an accurate and reproducible melting point determination hinges on a self-validating system that accounts for potential sources of error. This system is built on three pillars: sample purity, meticulous experimental technique, and a calibrated instrument.

The Purity Imperative: Synthesis and Potential Impurities

The most significant factor influencing the melting point is the purity of the sample.[4] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. Understanding the synthesis of 3-(Dimethylamino)propionic acid hydrochloride is key to anticipating potential impurities.

A common synthetic route involves the reaction of β-alanine with a methylating agent, followed by acidification with hydrochloric acid.

Caption: Synthesis of 3-(Dimethylamino)propionic acid hydrochloride.

Potential Impurities:

-

Unreacted Starting Materials: Residual β-alanine or incompletely methylated intermediates.

-

Byproducts of Methylation: Depending on the specific reagents used.

-

Solvent Residues: From the reaction and purification steps.[5]

-

Excess HCl or Water: Can affect the crystalline structure and, consequently, the melting point.

The Specter of Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystalline form.[6][7] Different polymorphs can have distinct physical properties, including melting point, solubility, and stability.[6][8][9] While specific studies on the polymorphism of 3-(Dimethylamino)propionic acid hydrochloride are not widely reported, it is a critical consideration for any pharmaceutical compound. A change in crystallization conditions could potentially lead to the formation of a different polymorph with a different melting point. The case of the HIV protease inhibitor Ritonavir, where an unexpected and less soluble polymorph emerged, serves as a stark reminder of the importance of polymorphic screening in drug development.[7]

A Validated Protocol for Melting Point Determination

The following protocol is based on standard pharmacopeia methods and is designed to ensure accuracy and reproducibility.[10]

Instrumentation and Calibration

A modern, automated melting point apparatus is recommended for precise control of the heating rate and objective determination of the melting range.

Instrument Calibration:

Regular calibration of the melting point apparatus is non-negotiable for data integrity.[11] This should be performed using certified reference standards that bracket the expected melting point of the sample.[11][12] For 3-(Dimethylamino)propionic acid hydrochloride, suitable standards would include:

| Reference Standard | Certified Melting Point (°C) |

| Acetanilide | 114.0 - 116.0 |

| Sulphanilamide | 164.5 - 166.5 |

| Caffeine (dried) | 234.0 - 237.0 |

Note: The specific certified values may vary by supplier.[11]

Caption: Workflow for melting point apparatus calibration.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Ensure the 3-(Dimethylamino)propionic acid hydrochloride sample is a fine, homogenous powder. If necessary, gently grind the crystals in a mortar and pestle.

-

The sample must be thoroughly dry. If there is any suspicion of moisture, dry the sample in a vacuum oven at a temperature below its melting point.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A packed sample height of 2-3 mm is ideal.[10]

-

-

Melting Point Determination:

-

Initial Rapid Determination (for unknown samples): Heat the sample at a rapid rate (e.g., 10-20 °C/minute) to get an approximate melting point.[4]

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Place the loaded capillary tube into the apparatus.

-

Set the heating rate to 1-2 °C/minute.[13]

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the clear point). This is the melting range.

-

-

The Role of 3-(Dimethylamino)propionic Acid Hydrochloride in Drug Development

The dimethylamino group is a common pharmacophore in many FDA-approved drugs due to its ability to improve solubility and bioavailability.[14] 3-(Dimethylamino)propionic acid hydrochloride serves as a key building block for introducing this functionality. While specific examples of its direct use in the synthesis of currently marketed drugs are not always readily available in public literature, its structural motif is present in numerous APIs. For instance, the dimethylaminopropyl moiety is found in drugs like Imipramine and Chlorpromazine.[14]

Conclusion: A Foundational Parameter for Quality and Success

The melting point of 3-(Dimethylamino)propionic acid hydrochloride, while seemingly a simple physical constant, is a rich source of information for the discerning scientist. Its accurate determination is a testament to a robust quality control system, a well-understood synthetic process, and a commitment to scientific rigor. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their data and, by extension, the quality and safety of the life-saving medicines they strive to create.

References

- 1. 3-(Dimethylamino)propanoic acid hydrochloride|lookchem [lookchem.com]

- 3. 3-(Dimethylamino)propionic Acid Hydrochloride | 14788-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. veeprho.com [veeprho.com]

- 6. m.youtube.com [m.youtube.com]

- 7. REF Case study search [impact.ref.ac.uk]

- 8. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Crystalline modifications and polymorphism changes during drug manufacture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thinksrs.com [thinksrs.com]

- 11. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 12. mt.com [mt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-(Dimethylamino)propanoic Acid Hydrochloride: A Technical Guide

Data Presentation

The expected quantitative spectroscopic data for 3-(Dimethylamino)propanoic acid hydrochloride are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ~3.4 - 3.6 | Triplet | 2H | -CH₂-N- |

| ~2.9 - 3.1 | Triplet | 2H | -CH₂-COOH |

| ~2.8 - 3.0 | Singlet | 6H | -N(CH₃)₂ |

| ~2.5 | Broad Singlet | 1H | NH⁺ |

Note: Predicted values are based on the analysis of similar structures and general chemical shift ranges. The solvent used can influence the chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 - 175 | C=O |

| ~55 - 58 | -CH₂-N- |

| ~43 - 46 | -N(CH₃)₂ |

| ~30 - 33 | -CH₂-COOH |

Note: These are estimated chemical shifts. The actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800 - 3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2400 - 2700 | Broad, Multiple Bands | N-H stretch (Ammonium salt) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1470 | Medium | C-H bend (Methylene and Methyl) |

| ~1180 | Medium | C-N stretch |

Note: The presence of the hydrochloride salt significantly influences the N-H stretching region.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₅H₁₂ClNO₂[1][2] |

| Molecular Weight | 153.61 g/mol [1] |

| Exact Mass | 153.0556563 Da[1] |

| Predicted [M+H]⁺ Ion | 118.0863 (for the free base) |

Note: The observed mass in mass spectrometry will be that of the free base, 3-(Dimethylamino)propanoic acid, after loss of HCl.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for amine salts to observe the exchange of the acidic protons.

-

Instrumentation: A standard multinuclear NMR spectrometer is used.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is typically set to 12-15 ppm.

-

A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

The relaxation delay is set to 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

The spectral width is typically set to 200-220 ppm.

-

A larger number of scans is required due to the lower natural abundance of ¹³C.

-

The relaxation delay is typically set to 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Solid):

-

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is placed in the infrared beam path.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an appropriate ionization source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or water) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Chemical Ionization (CI) source is commonly used for this type of molecule.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule ([M+H]⁺) of the free base.

-

Mass Range: The instrument is set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and aid in structural elucidation.

-

-

Data Processing: The acquired data is processed to generate a mass spectrum, which is a plot of relative ion intensity versus mass-to-charge ratio (m/z).

Mandatory Visualization

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

References

A Technical Guide to the Hygroscopic Nature of N,N-Dimethyl-β-alanine Hydrochloride

Introduction to Hygroscopicity and Its Importance

Hygroscopicity is a measure of a material's ability to attract and hold water molecules from the surrounding environment. For pharmaceutical compounds, this property can have significant implications:

-

Chemical Stability: Absorbed water can act as a plasticizer, increasing molecular mobility and accelerating degradation reactions such as hydrolysis. For ester-containing compounds, this is a primary degradation pathway.[1]

-

Physical Stability: Moisture uptake can lead to changes in crystal structure, deliquescence (dissolving in absorbed water), and alterations in powder flow characteristics, which are critical for formulation and manufacturing.

-

Dosage Form Performance: The amount of water in an active pharmaceutical ingredient (API) can affect the dissolution rate and bioavailability of the final drug product.

-

Handling and Storage: Highly hygroscopic materials require controlled, low-humidity environments for storage and handling to maintain their quality and integrity.[1][2]

N,N-Dimethyl-β-alanine Hydrochloride, as a hydrochloride salt of a substituted amino acid, is anticipated to exhibit some degree of hygroscopicity. The presence of a polar carboxyl group and the ionic hydrochloride salt moiety increases the likelihood of interaction with atmospheric water.

Expected Hygroscopic Behavior and Consequences

Based on the behavior of similar compounds like β-Alanine methyl ester hydrochloride, it is crucial to protect N,N-Dimethyl-β-alanine Hydrochloride from moisture.[1] The primary concerns associated with moisture absorption for this compound would be:

-

Hydrolysis: Although N,N-Dimethyl-β-alanine itself does not contain a readily hydrolyzable group like an ester, the presence of water can still impact its stability and the stability of formulations it is part of.

-

Physical Changes: The solid form is expected to be crystalline. Significant water uptake could lead to caking, deliquescence, or changes in its solid-state properties.

Data Presentation: A Template for Hygroscopicity Data

Since experimental data for N,N-Dimethyl-β-alanine Hydrochloride is not available, the following table serves as a template for researchers to summarize their findings upon experimental determination. This structured format allows for easy comparison of hygroscopicity under various conditions.

| Parameter | Condition | Result | Unit |

| Initial Water Content | T = 25 °C | % w/w | |

| Water Uptake at 40% RH | T = 25 °C, t = 24 h | % w/w | |

| Water Uptake at 60% RH | T = 25 °C, t = 24 h | % w/w | |

| Water Uptake at 80% RH | T = 25 °C, t = 24 h | % w/w | |

| Water Uptake at 95% RH | T = 25 °C, t = 24 h | % w/w | |

| Hygroscopicity Class | (Based on Ph. Eur./USP) | - | |

| Deliquescence Point | T = 25 °C | % RH |

Experimental Protocols for Hygroscopicity Assessment

To characterize the hygroscopic nature of N,N-Dimethyl-β-alanine Hydrochloride, the following standard experimental protocols are recommended.

Objective: To measure the extent and rate of water vapor sorption and desorption by a sample at various relative humidity (RH) levels.

Methodology:

-

A microbalance continuously measures the mass of the sample as the RH of the surrounding nitrogen or air stream is systematically varied.

-

Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed on the DVS sample pan.

-

Drying: The sample is first dried by exposure to a 0% RH stream until a stable mass is achieved. This initial mass is the dry weight of the sample.

-

Sorption/Desorption Isotherm: The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 95% RH) for the sorption phase, followed by a stepwise decrease back to 0% RH for the desorption phase.

-

Equilibrium: At each RH step, the system holds until the rate of mass change over time ( dm/dt ) is below a predefined threshold, indicating that the sample has reached equilibrium with the surrounding atmosphere.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the RH to generate a sorption-desorption isotherm.

Objective: To determine the water content of a sample at a specific point in time.

Methodology:

-

This method is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.

-

Apparatus: A volumetric or coulometric Karl Fischer titrator is used.

-

Sample Preparation: A precisely weighed amount of N,N-Dimethyl-β-alanine Hydrochloride is dissolved in a suitable anhydrous solvent (e.g., methanol or a specialized Karl Fischer solvent).

-

Titration: The sample solution is titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically.

-

Calculation: The amount of water in the sample is calculated based on the volume of titrant consumed. This method is particularly useful for determining the initial water content of the material before hygroscopicity testing.

Objective: To classify the compound based on its water uptake under specific conditions, as defined by pharmacopeias (e.g., European Pharmacopoeia).

Methodology:

-

Sample Preparation: The sample is accurately weighed into a container.

-

Exposure: The sample is placed in a desiccator maintained at a specific relative humidity (e.g., 80% ± 2% RH using a saturated ammonium sulfate solution) and temperature (25 °C ± 1 °C).

-

Mass Measurement: The sample is re-weighed after a specified period (e.g., 24 hours).

-

Classification: The percentage increase in mass is calculated, and the substance is classified as follows:

-

Slightly hygroscopic: Increase in mass is less than 2% but not less than 0.2%.

-

Hygroscopic: Increase in mass is less than 15% but not less than 2%.

-

Very hygroscopic: Increase in mass is 15% or more.

-

Deliquescent: Sufficient water is absorbed to form a liquid.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes related to the hygroscopicity of a chemical compound.

Caption: Workflow for Hygroscopicity Assessment.

Caption: Decision Tree for Handling Hygroscopic Compounds.

Recommended Handling and Storage

Given the potential for hygroscopicity, the following precautions are recommended for N,N-Dimethyl-β-alanine Hydrochloride until its properties are fully characterized:

-

Storage: Store in a tightly sealed container in a cool, dry place.[2] For long-term storage, placing the container inside a desiccator with a suitable desiccant or storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1]

-

Handling: Whenever possible, handle the compound in a controlled environment, such as a glovebox or a room with controlled low humidity.[1] Avoid prolonged exposure to the ambient atmosphere.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[2][3]

Conclusion

While specific hygroscopicity data for N,N-Dimethyl-β-alanine Hydrochloride is not extensively documented, its chemical nature as a hydrochloride salt suggests a predisposition to moisture absorption. This potential hygroscopicity is a critical parameter that can influence its stability, processability, and overall quality. For any research or drug development program involving this compound, it is imperative to perform the experimental characterizations outlined in this guide. The resulting data will enable the establishment of appropriate handling, storage, and formulation strategies, ensuring the integrity and performance of N,N-Dimethyl-β-alanine Hydrochloride.

References

Purity Analysis of 3-(Dimethylamino)propionic Acid Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and protocols for the purity analysis of 3-(Dimethylamino)propionic acid hydrochloride (DMAPH), a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental procedures, data presentation, and potential impurity profiles to ensure the quality and consistency of DMAPH in research and drug development.

Quality Specifications and Impurity Profile

3-(Dimethylamino)propionic acid hydrochloride is typically available in high purity, generally ≥97% or ≥98%. The purity is commonly assessed by a combination of titration techniques and chromatographic methods.

Quantitative Data Summary

The following tables summarize the typical specifications and potential impurity profile for 3-(Dimethylamino)propionic acid hydrochloride.

Table 1: Typical Quality Specifications

| Parameter | Specification | Method of Analysis |

| Assay (amine content) | ≥98.0% (on dried basis) | Non-aqueous Titration |

| Chloride Content | 98.0% - 102.0% of theoretical | Argentometric Titration |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Solubility | Soluble in water | Visual Inspection |

| Melting Point | 186-192 °C | Capillary Method |

Table 2: Potential Impurity Profile

| Impurity Name | Structure | Origin | Method of Detection |

| 3-Chloropropionic acid | ClCH₂CH₂COOH | Starting material | HPLC, GC-MS |

| Dimethylamine | (CH₃)₂NH | Starting material | HPLC (with derivatization), GC-MS |

| β-Alanine | H₂NCH₂CH₂COOH | Starting material | HPLC (with derivatization) |

| Over-methylated species | (CH₃)₃N⁺CH₂CH₂COOH | By-product | HPLC, LC-MS |

| Unreacted starting materials | Varies | Process-related | HPLC, GC-MS |

| Residual Solvents | Varies | Process-related | GC-HS |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Assay by Non-Aqueous Titration

This method determines the purity of the substance by titrating the tertiary amine hydrochloride in a non-aqueous medium.

Principle: The hydrochloride salt of the weak base is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid). The endpoint is determined potentiometrically or with a visual indicator.

Reagents:

-

Perchloric acid (0.1 N in glacial acetic acid)

-

Glacial acetic acid

-

Crystal violet indicator solution

-

Potassium hydrogen phthalate (primary standard)

Procedure:

-

Standardize the 0.1 N perchloric acid solution against potassium hydrogen phthalate.

-

Accurately weigh approximately 150 mg of 3-(Dimethylamino)propionic acid hydrochloride into a clean, dry 100 mL beaker.

-

Dissolve the sample in 20 mL of glacial acetic acid.

-

Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.

-

Titrate with the standardized 0.1 N perchloric acid to a blue-green endpoint.

-

Perform a blank titration under the same conditions.

-

Calculate the percentage purity using the following formula:

% Purity = ((V_s - V_b) * N * MW) / (W * 10)

Where:

-

V_s = Volume of perchloric acid consumed by the sample (mL)

-

V_b = Volume of perchloric acid consumed by the blank (mL)

-

N = Normality of the perchloric acid solution

-

MW = Molecular weight of 3-(Dimethylamino)propionic acid hydrochloride (153.61 g/mol )

-

W = Weight of the sample (g)

-

Chloride Content by Argentometric Titration (Mohr's Method)

This method determines the chloride content of the sample.

Principle: The chloride ions are titrated with a standardized silver nitrate solution in the presence of a potassium chromate indicator. After all the chloride has precipitated as silver chloride, the first excess of silver nitrate reacts with the chromate indicator to form a red-brown precipitate of silver chromate, indicating the endpoint.

Reagents:

-

Silver nitrate (0.1 N), standardized

-

Potassium chromate indicator solution (5% w/v in water)

-

Sodium chloride (primary standard)

Procedure:

-

Standardize the 0.1 N silver nitrate solution against sodium chloride.

-

Accurately weigh approximately 300 mg of 3-(Dimethylamino)propionic acid hydrochloride into a 250 mL conical flask.

-

Dissolve the sample in 50 mL of deionized water.

-

Add 1 mL of potassium chromate indicator solution. The solution will be yellow.

-

Titrate with the standardized 0.1 N silver nitrate solution with constant swirling.

-

The endpoint is reached when the first permanent reddish-brown precipitate appears.

-

Calculate the percentage of chloride using the following formula:

% Chloride = (V * N * 35.453) / (W * 10)

Where:

-

V = Volume of silver nitrate solution consumed (mL)

-

N = Normality of the silver nitrate solution

-

35.453 = Atomic weight of chlorine

-

W = Weight of the sample (g)

-

Related Substances by High-Performance Liquid Chromatography (HPLC)

This method is used to separate and quantify the main component and its potential impurities. Since 3-(Dimethylamino)propionic acid hydrochloride lacks a strong chromophore, pre-column derivatization with o-phthalaldehyde (OPA) is employed for UV or fluorescence detection.

Principle: The primary and secondary amines in the sample are derivatized with OPA in the presence of a thiol to form highly fluorescent isoindole derivatives. These derivatives are then separated by reverse-phase HPLC and detected by a UV or fluorescence detector.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a UV or fluorescence detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

o-Phthalaldehyde (OPA)

-

3-Mercaptopropionic acid (3-MPA)

-

Boric acid buffer (0.4 M, pH 10.2)

Chromatographic Conditions (Typical):

-

Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5)

-

Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)

-

Gradient:

-

0-5 min: 10% B

-

5-20 min: 10-70% B (linear gradient)

-

20-25 min: 70% B

-

25-26 min: 70-10% B (linear gradient)

-

26-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection:

-

UV: 338 nm

-

Fluorescence: Excitation 340 nm, Emission 455 nm

-

-

Injection Volume: 10 µL

Procedure:

-

Preparation of Derivatization Reagent (OPA/3-MPA): Dissolve 50 mg of OPA in 1 mL of methanol. Add 4 mL of 0.4 M boric acid buffer (pH 10.2) and 100 µL of 3-MPA. Mix well. This reagent should be prepared fresh daily.

-

Sample Preparation: Accurately weigh about 25 mg of 3-(Dimethylamino)propionic acid hydrochloride and dissolve it in 25 mL of deionized water to obtain a 1 mg/mL solution.

-

Derivatization: In an autosampler vial, mix 100 µL of the sample solution with 400 µL of the OPA/3-MPA derivatization reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.

-

Analysis: Inject the derivatized sample into the HPLC system and record the chromatogram.

-

Quantification: Calculate the percentage of each impurity by the area normalization method.

Visualizations

The following diagrams illustrate the experimental workflows for the purity analysis of 3-(Dimethylamino)propionic acid hydrochloride.

Caption: Overall workflow for the purity analysis of 3-(Dimethylamino)propionic acid hydrochloride.

Caption: Logical relationship of analytical tests for final purity assessment.

Methodological & Application

Application Notes and Protocols for 3-(Dimethylamino)propanoic Acid Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)propanoic acid hydrochloride, also known as N,N-Dimethyl-β-alanine hydrochloride, is a versatile and commercially available building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a tertiary amine and a carboxylic acid moiety, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is crucial for its effective application in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂ClNO₂ | [2] |

| Molecular Weight | 153.61 g/mol | [3] |

| CAS Number | 14788-12-6 | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 186-192 °C | [2] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [2] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Application 1: Synthesis of N-[3-(Dimethylamino)propyl]amides

One of the primary applications of the structural motif of 3-(dimethylamino)propanoic acid is in the synthesis of N-substituted propylamides. While the direct use of the acid hydrochloride for amide coupling is feasible, a closely related and illustrative protocol involves the reaction of N,N-dimethyl-1,3-diaminopropane with esters to form the corresponding amides, which are then converted to their hydrochlorides. This transformation is highly relevant for the synthesis of cationic surfactants and functionalized molecules for material science and pharmaceutical applications.

General Reaction Scheme

The synthesis involves the amidation of a carboxylic acid ester with N,N-dimethyl-1,3-diaminopropane, followed by salt formation. This highlights the reactivity of the primary amine in the diamine, a functionality that can be accessed from this compound through reduction of the carboxylic acid to an alcohol followed by further functional group manipulations.

Caption: Synthesis of N-[3-(Dimethylamino)propyl]amide Hydrochloride.

Experimental Protocol: Synthesis of N-[3-(Dimethylamino)propyl]butanamide Hydrochloride[7]

This protocol details the synthesis of the butanamide derivative as a representative example.

Materials:

-

Ethyl butyrate

-

N,N-Dimethyl-1,3-diaminopropane

-

Zeolite catalyst (e.g., H-BEA)

-

Toluene (or other suitable solvent)

-

Hydrochloric acid (in a suitable solvent like methylene chloride or benzene)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Amidation:

-